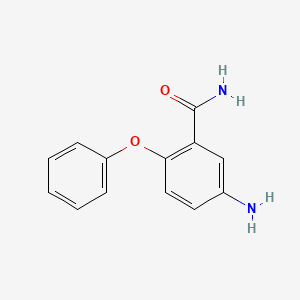

5-Amino-2-phenoxybenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCAMHPHYZGTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 5 Amino 2 Phenoxybenzamide Analogues

General Synthetic Approaches to Benzamide (B126) and Phenoxybenzamide Core Structures

The construction of the foundational 5-amino-2-phenoxybenzamide structure relies on a series of well-established chemical transformations. These include the formation of the amide bond, the creation of the phenoxy linkage, and the introduction of the crucial amino group.

Amide Bond Formation Strategies

The synthesis of the benzamide core is a critical step that involves the coupling of a carboxylic acid with an amine. A variety of reagents and protocols have been developed for this purpose, with the choice often depending on the specific substrates and desired reaction conditions. researchgate.net Common methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. rsc.org

One effective method employs coupling reagents like 2-chloro-N-methylpyridinium iodide, also known as the Mukaiyama reagent, in the presence of a base such as diisopropylethylamine (DIPEA). mdpi.com This approach has been successfully used in the synthesis of various 2-phenoxybenzamide (B1622244) analogues. mdpi.com Other widely used coupling reagents in medicinal chemistry include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. hepatochem.com The general mechanism for amide bond formation using a coupling reagent involves the activation of the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine.

A variety of amide coupling reagents and their common applications are summarized in the table below.

| Coupling Reagent | Common Additive(s) | Typical Application |

| DCC (dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | General amide synthesis, peptide coupling |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP (4-dimethylaminopyridine) | Aqueous and organic media, bioconjugation |

| Mukaiyama Reagent (2-chloro-N-methylpyridinium iodide) | DIPEA (diisopropylethylamine) | Mild conditions, synthesis of complex amides |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA, Hunig's base | Peptide synthesis, coupling of hindered amino acids |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Peptide synthesis, cyclization reactions |

Nucleophilic Aromatic Substitution in Phenoxy Linkage Formation

The formation of the phenoxy ether linkage is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. synarchive.commdpi.com In the context of 2-phenoxybenzamide synthesis, a copper-catalyzed Ullmann-like ether synthesis is a common and effective method. mdpi.com This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. mdpi.commdpi.com For instance, 2-iodo-3-(trifluoromethyl)benzoic acid can be coupled with 4-fluorophenol (B42351) to form the corresponding 2-phenoxy scaffold. mdpi.com

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. synarchive.com However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. synarchive.com The choice of solvent, base, and ligand can significantly influence the efficiency of the Ullmann-type O-arylation. arkat-usa.org

Reductive Amination and Nitro Group Reduction in Amino Substituent Introduction

The introduction of the 5-amino group is a key step in the synthesis of the target compound. A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. mdpi.comresearchgate.net This two-step process involves the nitration of the aromatic ring followed by the reduction of the nitro functionality.

In the synthesis of this compound analogues, a precursor bearing a nitro group at the desired position is often used. This nitro group can then be selectively reduced to an amine. A widely used method for this transformation is catalytic hydrogenation, employing a catalyst such as palladium on activated carbon (Pd/C) in a hydrogen atmosphere. mdpi.com This method is generally efficient and provides high yields of the corresponding amine. mdpi.com Other reducing agents that can be employed for the reduction of aromatic nitro compounds include metals in acidic media (e.g., tin and hydrochloric acid) and metal hydrides, though the latter are less commonly used for this specific transformation. mdpi.com

Reductive amination is another important strategy for forming C-N bonds, though it is more commonly used for the synthesis of alkylamines from carbonyl compounds and amines.

Systematic Functionalization and Substituent Introduction

Once the core this compound structure is established, further derivatization can be carried out to explore structure-activity relationships and optimize the compound's properties. This systematic functionalization can be directed at either the phenoxy moiety or the amide nitrogen.

Modification of the Phenoxy Moiety

The following table presents a comparison of the antiplasmodial activity of a 2-phenoxybenzamide analogue with and without a 4-fluoro substituent on the phenoxy ring.

| Compound | Phenoxy Moiety | IC50 (µM) against P. falciparum NF54 |

| Analogue A | 4-Fluorophenoxy | 0.6172 |

| Analogue B | Phenoxy | 4.662 |

Data extracted from a study on antiplasmodial 2-phenoxybenzamides. mdpi.com

Variations on the Amide Nitrogen Substituents

The amide nitrogen of the benzamide core provides a key point for diversification. A wide array of substituents can be introduced by reacting the corresponding 2-phenoxybenzoic acid with different primary or secondary amines during the amide bond formation step. This allows for the synthesis of a library of N-substituted this compound analogues.

For example, coupling of the 2-phenoxybenzoic acid core with various substituted anilines can be used to explore the impact of different groups on the anilino moiety. mdpi.com Studies on 2-phenoxybenzamides have shown that the nature and position of substituents on the anilino portion can significantly influence biological activity. mdpi.com For instance, the replacement of a piperazinyl moiety with a primary amino group led to a remarkable decrease in antiplasmodial activity. mdpi.com

The table below illustrates the effect of different N-substituents on the antiplasmodial activity of a series of 2-(4-fluorophenoxy)benzamide derivatives.

| N-Substituent on Amide | IC50 (µM) against P. falciparum NF54 |

| 2-(N-Boc-piperazinyl)phenyl | 0.2690 |

| 2-(N-Pivaloyl-piperazinyl)phenyl | 0.6593 |

| 2-Aminophenyl | 51.85 |

| 3-Aminophenyl | 51.49 |

Data extracted from a study on antiplasmodial 2-phenoxybenzamides. mdpi.com

Introduction of Heterocyclic Moieties

The strategic introduction of heterocyclic moieties to the this compound scaffold is a key method for generating analogues with diverse structural features. This derivatization primarily leverages the reactivity of the 5-amino group, which can act as a nucleophile in various cyclization and condensation reactions. By reacting this compound with appropriate bifunctional electrophiles, a range of fused and appended heterocyclic systems can be synthesized. These methodologies are crucial for exploring the chemical space around the core structure.

Research into analogous structures, such as benzamide-based 5-aminopyrazoles, provides a valuable blueprint for potential synthetic routes applicable to this compound. The amino group in these systems is a versatile handle for constructing fused pyrimidine (B1678525), triazine, and other heterocyclic rings. nih.gov

Cyclocondensation Reactions

One of the most effective strategies for forming fused heterocyclic rings is through cyclocondensation reactions. This approach involves the reaction of the 5-amino group with compounds containing two electrophilic centers, leading to the formation of a new ring system.

For instance, the reaction of an amino-functionalized benzamide core with β-dicarbonyl compounds or their equivalents can yield fused pyrimidine rings. A well-documented parallel is the reaction of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with acetylacetone (B45752) or ethyl acetoacetate (B1235776) in refluxing ethanol (B145695) with a catalytic amount of piperidine. nih.gov This reaction proceeds via an initial condensation, followed by cyclization to afford pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov This strategy could be adapted to this compound to generate phenoxy-substituted benzamido-quinazolines or related fused pyrimidines.

Another important cyclocondensation pathway involves the use of arylmethylene malononitriles. The reaction of an aminobenzamide analogue with these reagents, catalyzed by a base like piperidine, proceeds through a Michael addition of the amino group to the activated double bond. nih.gov This is followed by an intramolecular cyclization through the addition of a ring NH to a cyano group, resulting in the formation of a fused pyrimidine ring. nih.gov This highlights a robust method for constructing polycyclic systems appended to the core benzamide structure.

The following table summarizes representative cyclocondensation reactions on an analogous aminobenzamide scaffold that could be applied to this compound.

| Reactant | Catalyst/Solvent | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| Acetylacetone | Piperidine / Ethanol | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| Ethyl acetoacetate | Piperidine / Ethanol | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| Arylmethylene malononitriles | Piperidine | Pyrazolo[1,5-a]pyrimidine | Michael Addition / Cyclization |

| (Hydroxymethylene)cycloalkanones | Piperidine acetate (B1210297) / Acetic acid | Tricyclic fused pyrimidines | Nucleophilic attack / Cyclization |

Formation of Fused Triazines

Beyond pyrimidines, the 5-amino group can also be utilized to construct fused triazine rings. This typically involves a diazotization of the amino group, followed by a coupling reaction with an active methylene (B1212753) compound. For example, treating an aminobenzamide analogue with a diazotizing agent can form a diazonium salt. nih.gov This reactive intermediate can then be coupled with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as sodium acetate. nih.gov The subsequent cyclization yields a fused triazine system, such as a pyrazolo[5,1-c] nih.govresearchgate.netmdpi.comtriazine. nih.gov This synthetic pathway offers a distinct route to a different class of heterocyclic analogues of this compound.

The table below outlines the key steps and reagents for this transformation on a model system.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Diazotization | NaNO₂ / Acid | Diazonium salt |

| 2. Coupling & Cyclization | Malononitrile or Ethyl cyanoacetate / Sodium Acetate | Fused Triazine Ring System |

These established methodologies for the derivatization of amino-substituted benzamides demonstrate the high potential for creating a wide array of novel this compound analogues with diverse, fused heterocyclic systems. The choice of the co-reactant dictates the nature of the resulting heterocyclic moiety, allowing for systematic structural modifications.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Amino 2 Phenoxybenzamide Derivatives

Impact of Substitutions on the Phenoxy Ring on Biological Activity

Modifications to the peripheral phenoxy ring have proven to be a critical strategy for tuning the pharmacological properties of 5-amino-2-phenoxybenzamide derivatives. The electronic and steric nature of substituents on this ring can significantly influence the molecule's interaction with its biological targets.

The introduction of halogen atoms to the phenoxy ring is a common tactic in medicinal chemistry to modulate a compound's activity. In related benzamide (B126) and salicylanilide (B1680751) structures, halogenation has been shown to be a key determinant of biological efficacy. For instance, studies on 5-chloro-2-hydroxy-N-substituted benzamides have demonstrated significant antibacterial and antifungal activities nih.gov. Similarly, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a scaffold sharing features with phenoxybenzamides, a 2-methyl-3-halogen substitution pattern on the aryl ring was found to be important for maximizing anti-proliferative activity mdpi.com. While direct comparative studies on the this compound core are limited in the available literature, this evidence from related structures strongly suggests that the position and electronegativity of halogen substituents on the phenoxy ring are crucial for optimizing activity. For example, a chlorine atom can alter the electronic distribution of the ring and improve properties like membrane permeability.

Table 1: Effect of Halogenation on Related Scaffolds

| Scaffold | Halogen Substitution | Observed Biological Effect |

|---|---|---|

| 2-Hydroxy-N-substituted benzamides | 5-Chloro | Potent antimicrobial activity nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | 3-Halogen on 2-aryl ring | Important for anti-proliferative activity mdpi.com |

The addition of alkyl and alkoxy groups to the phenoxy ring can influence a compound's lipophilicity, steric profile, and metabolic stability. A notable example is the development of 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives as potent analgesics and cyclooxygenase-1 (COX-1) inhibitors nih.gov. In this series, the 2-ethoxy group on the benzamide core (analogous to a substitution on the phenoxy ring in the parent structure) was integral to the observed high potency. Shifting the position of an ethoxy group on the phenyl ring from the para (4) to the ortho (2) position has also been shown to significantly improve the functional activities of other bioactive molecules, underscoring the importance of the substituent's location nih.gov. These findings highlight that small alkoxy groups, particularly in the ortho position, can enhance favorable interactions with the target enzyme's binding site nih.gov.

Modulation of the Benzamide Core for Efficacy and Selectivity

The central 5-amino-benzamide portion of the molecule serves as a crucial anchor and presents key sites for modification to improve efficacy and target selectivity.

The primary amino group at the 5-position is a critical pharmacophoric element. Its presence is foundational to the activity of various related series. In studies of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it was established that functionalization of the 3-amino group (a position analogous to the 5-amino group in the target scaffold) leads to a significant loss of activity, indicating that it must remain a primary amine for maximal efficacy mdpi.com. This suggests the amino group acts as a key hydrogen bond donor or acceptor, essential for anchoring the molecule within its biological target. While direct modification of the 5-amino group on the this compound scaffold was not detailed in the reviewed literature, its conservation in highly active analogs like 5-amino-2-ethoxy-N-phenylbenzamides implies its essential role nih.gov.

The N-substituent of the benzamide's amide group is a versatile point for modification that profoundly impacts biological activity. By introducing different aryl groups at this position, researchers have been able to fine-tune the potency and pharmacological profile of these compounds. For example, in the series of 5-amino-2-ethoxybenzamides, the nature of the N-phenyl substituent was a key determinant of analgesic and COX-1 inhibitory activity. The compound 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide was found to have potent COX-1 inhibitory and analgesic effects comparable to indomethacin. In contrast, the N-(3-trifluoromethylphenyl) derivative showed an even more potent analgesic effect than indomethacin, despite having weaker COX-1 inhibitory activity, suggesting a potential shift in its mechanism of action nih.gov. This demonstrates that substituents on the N-aryl ring can dramatically modulate both potency and the specific biological pathway being targeted.

Table 2: Influence of N-Substituent on the Activity of 5-Amino-2-ethoxybenzamide Derivatives nih.gov

| N-Substituent | COX-1 Inhibitory Activity | Analgesic Activity |

|---|---|---|

| N-(2-methoxyphenyl) | Potent (similar to indomethacin) | Potent |

| N-(3-trifluoromethylphenyl) | Weaker than indomethacin | More potent than indomethacin |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological function, as it dictates how the molecule fits into its target's binding site. Conformational analysis using molecular mechanics calculations has been performed for various benzamide derivatives that show high affinity for biological targets like the dopamine (B1211576) D-2 receptor mdpi.com. These studies have concluded that low-energy conformations are typically the receptor-bound, or "bioactive," conformations. For benzamides with an acyclic amide side chain, an extended conformation is often favored for receptor binding. By understanding the preferred bioactive conformation, it is possible to rationalize the enantioselectivity of chiral derivatives and design new analogs with enhanced potency by rigidifying the molecule into this optimal shape mdpi.com. Computational and experimental methods, such as 2D NMR, can be used to create a dynamic picture of these molecules and predict their interaction with protein targets, thereby guiding the design of more potent compounds nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational strategy in rational drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, QSAR studies are instrumental in elucidating the structural requirements for therapeutic activity, guiding the synthesis of new molecules with enhanced potency. These models translate molecular structure into numerical descriptors and employ statistical methods to derive predictive mathematical equations.

While specific QSAR studies focused exclusively on this compound derivatives are not extensively documented in publicly available literature, research on structurally analogous scaffolds, such as 2-phenoxy-N-phenylacetamide derivatives, provides significant insights into the modeling approaches that can be applied. These studies serve as a valuable blueprint for understanding the key molecular features driving activity.

Detailed research on a series of 2-phenoxy-N-phenylacetamide analogues as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) has led to the development of robust 2D and 3D-QSAR models. nih.gov These models help in identifying the essential descriptors that influence the inhibitory activity, thereby aiding in the design of novel and more effective anticancer agents.

2D-QSAR Analysis

Two-dimensional QSAR models were developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. The MLR method yielded the most statistically significant model, which effectively correlated several key descriptors with the biological activity of the compounds. nih.gov

The best 2D-QSAR model demonstrated a strong correlation between the descriptors and the HIF-1 inhibitory activity. The key descriptors identified in the model were:

SssNHE-index: An electrotopological state descriptor for the count of nitrogen atoms connected by single bonds.

slogp: A descriptor representing the logarithm of the partition coefficient (octanol/water), indicating the hydrophobicity of the molecule.

T_O_N_1: A 2D descriptor related to the topological distance between oxygen and nitrogen atoms.

T_2_Cl_1: A 2D descriptor related to the topological distance between two chlorine atoms.

The statistical quality of the MLR model was confirmed through rigorous validation metrics, as detailed in the table below.

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.9469 | Indicates the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.8933 | Measures the internal predictive ability of the model. |

| pred_r² (External Predictive Ability) | 0.7128 | Assesses the model's ability to predict the activity of an external test set. |

3D-QSAR Analysis

To further understand the spatial arrangement of crucial molecular features, a three-dimensional QSAR study was conducted using the k-nearest neighbor molecular field analysis (k-NN MFA) approach. nih.gov This method evaluates the steric, hydrophobic, and electrostatic fields of the aligned molecules to determine their influence on biological activity.

The 3D-QSAR model generated showed excellent correlative and predictive capabilities. The statistical validation of this model underscores its robustness and reliability for guiding the design of new derivatives. nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.9672 | Measures the internal predictive ability of the model. |

| pred_r² (External Predictive Ability) | 0.8480 | Assesses the model's ability to predict the activity of an external test set. |

The contour maps generated from the 3D-QSAR analysis provide a visual representation of the structure-activity relationships. These maps highlight regions where modifications to the molecule's steric, electrostatic, or hydrophobic properties would likely lead to an increase or decrease in activity. This information is invaluable for the rational design of new this compound derivatives with optimized therapeutic potential. nih.gov

Molecular Target Identification and Elucidation of Signaling Pathways

Strategies for Biological Target Deconvolution

Biological target deconvolution for a small molecule like 5-Amino-2-phenoxybenzamide involves a suite of advanced techniques designed to identify its direct binding partners within the complex environment of a cell. These methods are essential for moving from an observed phenotype to a mechanistic understanding at the molecular level.

Chemical proteomics utilizes chemical probes or the intrinsic properties of a compound to isolate and identify its protein targets from the entire proteome. nih.gov These methods offer a direct biochemical means of identifying target engagement. For a related class of compounds, the 2-aminobenzamides, chemical proteomics has been successfully used to identify histone deacetylase 3 (HDAC3) as a primary target. nih.gov

Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying the direct targets of a compound by observing changes in the thermal stability of proteins upon ligand binding. The principle behind CETSA is that a protein's melting point will increase when it is stabilized by a bound ligand.

Methodology: In a typical CETSA experiment for this compound, intact cells or cell lysates would be treated with the compound. The samples would then be heated to a range of temperatures, and the aggregated proteins would be separated from the soluble ones. The remaining soluble proteins at each temperature point are then quantified using techniques like Western blotting for a candidate target or mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).

Expected Outcome: Proteins that directly bind to this compound would exhibit a shift in their melting curves to higher temperatures in the presence of the compound. This thermal stabilization provides strong evidence of a direct interaction.

Table 1: Illustrative CETSA Data for a Hypothetical Target of this compound

| Temperature (°C) | % Soluble Target Protein (Control) | % Soluble Target Protein (+ this compound) |

| 45 | 100 | 100 |

| 50 | 95 | 100 |

| 55 | 70 | 98 |

| 60 | 40 | 85 |

| 65 | 15 | 60 |

| 70 | 5 | 30 |

Limited Proteolysis-Mass Spectrometry (LiP-MS) is a structural proteomics technique that can identify ligand-binding events by detecting changes in the proteolytic susceptibility of a protein. nih.goveubopen.org The binding of a small molecule can alter the conformation of a protein, either protecting certain sites from cleavage by a protease or exposing new ones.

Methodology: Native cell lysates would be incubated with this compound, followed by a brief digestion with a broad-specificity protease. The resulting peptides are then identified and quantified by mass spectrometry.

Expected Outcome: Direct binding of this compound to a target protein would lead to a change in the abundance of specific peptides compared to a control sample. This can pinpoint the binding site or a region of conformational change. nih.goveubopen.org

Table 2: Representative LiP-MS Results for a Putative Target of this compound

| Peptide Sequence | Fold Change (+ Compound) | p-value | Interpretation |

| GVLIAEPIVGA | -3.2 | <0.01 | Protected from proteolysis (potential binding site) |

| FTYEVDSRVG | 2.8 | <0.01 | Increased proteolysis (allosteric change) |

| LKECCDKPLLEK | 1.1 | >0.05 | No significant change |

Drug Affinity Responsive Target Stability (DARTS) is another method that leverages the stabilization of a protein upon ligand binding to identify targets. Instead of heat, DARTS uses proteases to challenge the stability of the proteome.

Methodology: Cell lysates are treated with this compound or a vehicle control, and then subjected to limited proteolysis. The resulting protein fragments are then separated by SDS-PAGE and visualized.

Expected Outcome: A protein that binds to this compound will be more resistant to proteolytic degradation, resulting in a more prominent band on the gel compared to the control lane. This protected protein can then be excised and identified by mass spectrometry.

Photoaffinity labeling (PAL) and Activity-Based Proteome Profiling (ABPP) are powerful techniques that involve the use of chemically modified probes to covalently label target proteins. nih.govnih.govmagtechjournal.com

Methodology:

Photoaffinity Labeling: A derivative of this compound would be synthesized to include a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin (B1667282) or an alkyne). nih.govnih.gov This probe is then incubated with cells or cell lysates and irradiated with UV light to induce covalent cross-linking to interacting proteins. The tagged proteins can then be enriched and identified by mass spectrometry.

Activity-Based Proteome Profiling: ABPP is particularly useful for identifying enzyme targets. magtechjournal.comnih.gov A probe for ABPP would contain a reactive group that covalently binds to the active site of an enzyme, along with a reporter tag. This method allows for the assessment of the functional state of enzymes in a complex proteome.

Application to a Related Compound: In a study on a 2-aminobenzamide-based HDAC inhibitor, an affinity-capture probe was synthesized. This probe was used to pull down interacting proteins from cell lysates, which were then identified by quantitative mass spectrometry. This approach successfully identified TCEB2, a transcription elongation factor, as a target. nih.gov

Genetic and genomic approaches provide an indirect but powerful means of identifying the targets of a compound by observing how genetic perturbations modulate the cellular response to the compound. nih.govnih.gov

Methodology:

Genetic Screens: Large-scale screens using technologies like RNA interference (RNAi) or CRISPR-Cas9 can be performed to identify genes that, when knocked down or knocked out, either sensitize or confer resistance to this compound. A gene whose loss of function phenocopies the effect of the compound or leads to resistance is a strong candidate for being in the target pathway. nih.gov

Genomic Profiling: The transcriptional response of cells to treatment with this compound can be profiled using techniques like RNA-seq. The pattern of gene expression changes can provide clues about the signaling pathways affected by the compound and, by extension, its likely molecular targets. For example, if treatment with the compound leads to the upregulation of genes known to be repressed by a particular transcription factor, that factor or its regulatory pathway could be the target.

Chemical Proteomics Approaches

Identification of Specific Molecular Targets for this compound Analogues

A class of compounds, specifically 2-phenoxybenzamides, which are structurally analogous to this compound, have been identified as having potent antiplasmodial activity. Subsequent research to determine the mechanism of action for these compounds has pointed towards two primary molecular targets within the mitochondria. nih.gov

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. ki.senih.gov This pathway is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells. patsnap.com Studies on 2-phenoxybenzamide (B1622244) analogues suggest that DHODH is a potential target. nih.gov The inhibition of this enzyme disrupts the production of pyrimidines, thereby impeding cell growth and proliferation. nih.gov The activity of DHODH has been a focus for the development of inhibitors for various diseases, including cancer and autoimmune disorders. ki.se

The Cytochrome bc1 complex, also known as Complex III of the electron transport chain, is another identified molecular target for 2-phenoxybenzamide analogues. nih.gov This enzyme complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process that contributes to the generation of ATP. mdpi.com The inhibition of the Cytochrome bc1 complex disrupts the mitochondrial electron transport chain, leading to a breakdown in cellular energy metabolism. This complex is a validated target for a range of fungicides and antimalarial drugs.

Mechanistic Linkage of Target Engagement to Cellular Effects

Engagement and inhibition of DHODH and the Cytochrome bc1 complex by this compound analogues lead to significant downstream cellular consequences.

The inhibition of both DHODH and the Cytochrome bc1 complex directly impacts the mitochondrial electron transport chain. DHODH is physically linked to the electron transport chain, and its inhibition can lead to a disturbance in this critical cellular process. nih.gov Similarly, as an integral component of the chain, the inhibition of the Cytochrome bc1 complex disrupts the flow of electrons, leading to impaired mitochondrial function and reduced ATP synthesis. nih.gov Metabolic studies of cells treated with 2-phenoxybenzamide have shown an accumulation of dihydroorotate and N-carbamoyl-L-aspartate, which are characteristic metabolic products indicating a disturbance of the mitochondrial electron transport chain. nih.gov

In the context of the malaria parasite, Plasmodium falciparum, the inhibition of the Cytochrome bc1 complex has been linked to an influence on hemoglobin catabolism. nih.gov The parasite resides within red blood cells and digests hemoglobin as a source of amino acids for its growth and development. The observation of bloated digestive vacuoles in parasites treated with 2-phenoxybenzamide suggests that this compound interferes with this vital catabolic process. nih.gov

Target Validation Methodologies (In vitro Models)

The validation of molecular targets for inhibitors like this compound analogues relies on a variety of robust in vitro models and assays. These methods are essential for confirming the inhibitory activity and understanding the mechanism of action.

For Dihydroorotate Dehydrogenase (DHODH) , a common in vitro validation method is the enzymatic assay. This can be performed using purified recombinant human DHODH enzyme. researchgate.netnih.gov The activity of the enzyme is typically measured by monitoring the reduction of a substrate, such as 2,6-dichloroindophenol (B1210591) (DCIP), which results in a measurable change in absorbance. nih.gov The inhibitory potential of a compound is determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net

For the Cytochrome bc1 Complex , in vitro validation often involves activity assays using isolated mitochondria or purified enzyme complexes. elabscience.comacs.org The enzymatic activity is assayed by measuring the reduction of cytochrome c, which can be monitored spectrophotometrically at a specific wavelength. elabscience.comacs.org The effect of potential inhibitors is then quantified by determining their IC50 values in these assays. Counterscreens against other complexes in the electron transport chain, such as Complex II, may be performed to ensure the specificity of the inhibition. bioscience.co.uk

Below is an interactive table summarizing the structure-activity relationship findings for a series of 2-phenoxybenzamide derivatives against P. falciparum NF54 and their cytotoxicity against L-6 cells.

| Compound | Antiplasmodial Activity (PfNF54 IC50 µM) | Cytotoxicity (L-6 cells IC50 µM) | Selectivity Index (SI) |

| 1 | 0.2690 | 124.0 | 461.0 |

| 36 | 3.297 | 124.0 | 37.58 |

| 37 | 0.2690 | 124.0 | 461.0 |

| 54 | 1.222 | - | - |

| 19 | 0.6172 | 185.0 | 299.7 |

| 56 | 0.6593 | 190.3 | 288.6 |

Computational Chemistry and Molecular Modeling Approaches in 5 Amino 2 Phenoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. While this method is widely applied in rational drug design, no specific molecular docking studies involving 5-Amino-2-phenoxybenzamide have been identified in the search results.

Binding Mode Prediction and Active Site Analysis

This subsection of molecular docking focuses on identifying the specific interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and the amino acid residues within the active site of a target protein. This analysis helps in understanding the basis of molecular recognition and can guide the optimization of lead compounds. However, there is no available research detailing the binding mode or active site analysis for this compound with any specific biological target.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and flexibility of proteins and their complexes with ligands. No specific molecular dynamics simulation studies for this compound were found in the literature search. MD simulations can be computationally expensive but offer a rich dataset on the dynamic behavior of molecules. nih.gov

Conformational Changes and Protein Flexibility

MD simulations are particularly useful for exploring how a protein's structure changes over time, both intrinsically and upon binding to a ligand. This flexibility is often crucial for biological function. The analysis of conformational changes can reveal how a drug molecule might alter a protein's function. Despite the importance of this technique, no studies on conformational changes or protein flexibility related to this compound are available.

Ligand-Induced Dynamics

This area of study uses MD simulations to understand how the binding of a ligand affects the dynamic movements and structural fluctuations of a target protein. These ligand-induced changes can be critical for the drug's mechanism of action. Research on the ligand-induced dynamics specifically caused by this compound has not been reported in the available search results.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov These models are then used as 3D queries to search large compound databases in a process called virtual screening to identify new potential drug candidates. mdpi.com A literature search did not yield any studies on the development of a pharmacophore model based on this compound or its use in virtual screening campaigns. Pharmacophore models can be generated based on the structure of known ligands or the target protein's binding site. nih.gov

Prediction of Interaction Networks and Pathways

Computational methods can be used to predict the network of protein-protein interactions (PPIs) and biological pathways that a compound might influence. nih.gov This systems-level approach helps to understand the broader biological context of a drug's effect and can help identify potential off-target effects or new therapeutic applications. There is no information available from the search results regarding the prediction of interaction networks or pathways for this compound.

Future Research Directions and Translational Perspectives for 5 Amino 2 Phenoxybenzamide

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

Future research should prioritize the development of more efficient and versatile synthetic methodologies for 5-amino-2-phenoxybenzamide and its derivatives. While established methods involving the coupling of a carboxylic acid with an aniline (B41778) derivative have proven effective, exploring novel synthetic pathways could lead to higher yields, reduced costs, and access to a wider range of structural analogs. nih.govmdpi.com

Advanced derivatization strategies will be central to optimizing the therapeutic potential of the this compound scaffold. Systematic modifications of the core structure can be undertaken to enhance potency, selectivity, and pharmacokinetic properties. Key areas for derivatization include:

Substitution on the Phenoxy Ring: Introduction of various substituents on the phenoxy ring can significantly impact antiplasmodial activity. For instance, the introduction of a 4-fluoro substituent has been shown to have an advantageous effect on activity. nih.gov

Modifications of the Anilino Moiety: The substitution pattern of the anilino part of the molecule is a critical determinant of both antiplasmodial activity and cytotoxicity. nih.gov

Exploration of the Amide Linker: Alterations to the amide bond, such as replacement with bioisosteres, could modulate the compound's stability and conformational properties.

A retrospective synthesis approach has been successfully used for a 2-phenoxybenzamide (B1622244) lead structure, and this could be applied to generate a diverse library of this compound derivatives for further screening. nih.govmdpi.com

Advanced SAR Studies Using High-Throughput Screening and Omics Technologies

A comprehensive understanding of the structure-activity relationships (SAR) is crucial for the rational design of more effective this compound-based drugs. Future SAR studies should move beyond traditional methods and embrace high-throughput screening (HTS) and "omics" technologies.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds, which can accelerate the identification of potent analogs. nih.govnih.gov By combining HTS with advanced derivatization strategies, researchers can systematically explore the chemical space around the this compound scaffold to identify key structural features that govern antiplasmodial activity.

Omics Technologies in SAR: The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic view of how structural modifications affect the biological activity of the compounds. biobide.comnih.gov For example, transcriptomic and proteomic profiling of parasite cultures treated with different derivatives can reveal how subtle chemical changes influence the compound's mechanism of action and off-target effects.

| SAR Observation | Compound Modification | Impact on Activity | Reference |

| Substitution Pattern | Replacement of a piperazinyl substituent with an amino group | Decrease in antiplasmodial activity | nih.gov |

| Bulky Substituents | Addition of bulky, non-polar substituents on a terminal piperazinyl nitrogen | Beneficial for high antiplasmodial activity | nih.gov |

| Fluorine Substitution | Introduction of a 4-fluoro substitution on the phenoxy ring | Advantageous effect on activity | nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant challenge in the development of novel antiplasmodial agents is elucidating their precise mechanism of action. The integration of multi-omics data offers a powerful approach to unravel the complex biological pathways perturbed by this compound. scispace.comjci.orgnih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive molecular profile of the drug's effects. scispace.comjci.org

This integrated approach can help to:

Identify Drug Targets: By observing changes across multiple omic levels, it may be possible to pinpoint the primary molecular target(s) of this compound.

Elucidate Mechanisms of Action: Multi-omics data can reveal the downstream effects of target engagement, providing a detailed picture of the drug's mechanism of action. nih.gov

Discover Biomarkers of Efficacy: Identifying molecular signatures associated with drug sensitivity can aid in the development of biomarkers to predict treatment response.

Network-based analysis of integrated multi-omic data can further help in prioritizing the most important genes and pathways related to the compound's activity. scispace.com

Development of Selective Chemical Probes for Target Validation

The development of high-quality chemical probes is essential for rigorously validating the molecular targets of this compound and its derivatives. nih.govnih.govproteostasisconsortium.com A selective chemical probe, a molecule that interacts with a specific target protein, can be a powerful tool to dissect the biological function of that target and confirm its role in the observed antiplasmodial activity. rockefeller.edu

Future research should focus on designing and synthesizing chemical probes based on the this compound scaffold. These probes could incorporate features such as:

Reporter Tags: Fluorescent dyes or affinity tags can be attached to the probe to allow for visualization and isolation of the target protein.

Photoaffinity Labels: These groups can be used to create a covalent bond between the probe and its target upon photoactivation, facilitating target identification.

The use of such probes in cellular and in vivo models will be critical for confirming target engagement and validating the therapeutic hypothesis.

Investigation of Resistance Mechanisms (e.g., for Antiplasmodial Activity)

The emergence of drug resistance is a major threat to the long-term efficacy of any new antiplasmodial agent. nih.gov Therefore, it is crucial to proactively investigate potential mechanisms of resistance to this compound. Studies have shown that for a lead 2-phenoxybenzamide, parasites did not acquire resistance in long-term in vitro studies with sub-lethal doses, which is a promising sign. mdpi.com However, dedicated future research should still focus on this area.

Experimental evolution studies, where parasite cultures are exposed to gradually increasing concentrations of the compound, can be used to select for resistant mutants. Whole-genome sequencing of these resistant parasites can then identify the genetic mutations responsible for the resistance phenotype. nih.gov Understanding these mechanisms can:

Q & A

Q. What synthetic methodologies are recommended for 5-Amino-2-phenoxybenzamide, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm aromatic protons and amine groups.

- FT-IR for amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) for molecular ion validation.

Refer to NIST Chemistry WebBook protocols for calibration .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Similar benzamides dissolve in polar aprotic solvents (DMSO, methanol) but show limited aqueous solubility. Pre-solubilize in DMSO for biological assays .

- Stability : Store at –20°C in airtight, light-resistant containers. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for benzamide derivatives be resolved?

- Methodological Answer :

- Systematic Meta-Analysis : Compare studies using standardized assays (e.g., IC50 values in enzyme inhibition).

- Control for Variables : Batch purity (≥95% by HPLC), solvent effects, and cell line variability.

- Mechanistic Follow-Up : Use knock-out models or isotopic labeling to confirm target engagement .

Q. What strategies are employed in structure-activity relationship (SAR) studies for benzamide-based compounds?

- Methodological Answer :

- Core Modifications : Vary substituents on the phenoxy and benzamide rings (e.g., electron-withdrawing groups for enhanced receptor binding).

- 3D-QSAR Modeling : Use Schrödinger Suite or MOE to predict steric/electronic effects.

- In Vivo Validation : Prioritize analogs with logP <3.5 for improved bioavailability .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer :

- Matrix Interference : Use SPE (solid-phase extraction) with C18 columns to isolate the compound from biological fluids.

- Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z 243.1 → 121.0). Calibrate against certified reference materials (e.g., NIST-certified standards) .

Data Table :

| Parameter | LC-MS/MS Settings |

|---|---|

| Column | C18, 2.1 × 50 mm |

| Mobile Phase | 0.1% FA in H2O/ACN |

| LOD | 0.1 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.